molecular formula C8H14O B083243 2-Isopropylcyclopentanone CAS No. 14845-55-7

2-Isopropylcyclopentanone

Cat. No. B083243
CAS RN: 14845-55-7
M. Wt: 126.2 g/mol
InChI Key: RKZBBVUTJFJAJR-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Synthesis Methods : The synthesis of 2-Isopropylcyclopentanone and related cyclopentanones can be achieved through several methods. One such method involves the acid-catalyzed ring expansion of isopropenylcyclobutanols (Bernard et al., 2005).
  • Condensation Reactions : It can also be synthesized by condensation of acetone and cyclopentanone using KF/Al_2O_3 as a catalyst (Kun, 2006).

Molecular Structure Analysis

  • Crystal Structure : Investigations into the crystal structure of related cyclopentanone derivatives provide insights into their molecular configuration (Łukasik et al., 2015).

Chemical Reactions and Properties

  • Reactivity : Cyclopentanones exhibit unique reactivities due to their structure, as seen in studies involving the transformation of related compounds (Rychlý et al., 2014).
  • Biological Activities : Some cyclopentanone derivatives demonstrate significant biological activities, highlighting their chemical properties (Saouli et al., 2020).

Physical Properties Analysis

  • Thermal Behavior : The thermal degradation of polypropylene in the presence of cyclopentanone derivatives sheds light on their thermal stability and behavior (Rychlý et al., 2014).
  • Mesomorphic Properties : The mesomorphic properties of cyclopentanone derivatives have been studied, indicating their potential in material science (Kshash et al., 2022).

Chemical Properties Analysis

  • Catalysis and Polymerization : Cyclopentanone derivatives are used in catalysis and polymerization, demonstrating their versatility in chemical reactions (Okada et al., 2009).
  • Antioxidant and Anti-Tyrosinase Activities : Certain cyclopentanone derivatives exhibit antioxidant and anti-tyrosinase activities, underscoring their chemical properties (Saouli et al., 2020).

Scientific Research Applications

  • Polymer Degradation and Stability : 2,5 bis(2-furylmethylene) cyclopentanone, structurally related to 2-Isopropylcyclopentanone, exhibits captodative properties towards free radicals, stabilizing the thermo-oxidation of polypropylene. This compound acts as an inhibitor of thermal oxidation and as a weak photo-sensitizer in polypropylene, demonstrating its potential in enhancing polymer stability (Rychlý et al., 2014).

  • Journal of Molecular Structure : A derivative of 2,5 bis(4-isopropyl benzylidene) cyclopentanone, synthesized through the Claisen-Schmidt reaction, showed significant biological activities. This includes strong antioxidant and anti-tyrosinase activities, suggesting its potential in pharmaceutical applications (Saouli et al., 2020).

  • INDONESIAN JOURNAL OF PHARMACY : 2,5-dibenzilidine cyclopentanone, a compound structurally similar to 2-Isopropylcyclopentanone, has shown antiproliferative activity on various cell lines, indicating its potential use in cancer research and treatment (Pudjono et al., 2006).

  • Fine and Specialty Chemicals : The synthesis of α-Isopropylenecyclopentanone, closely related to 2-Isopropylcyclopentanone, demonstrates the potential application of such compounds in fine chemical synthesis (Kun, 2006).

  • Journal of Chemical Physics : Studies on cyclopentanone, the core structure of 2-Isopropylcyclopentanone, contribute to a deeper understanding of molecular structures and properties, which is fundamental in fields like materials science and pharmaceuticals (Kim & Gwinn, 1969).

  • Chemical Communications : Research on 2,2-dimethyl cyclopentanones, which shares structural similarities with 2-Isopropylcyclopentanone, provides insights into synthetic pathways that could be useful for the development of new pharmaceuticals and chemicals (Bernard et al., 2005).

  • Science : General research in drug discovery, including compounds like 2-Isopropylcyclopentanone, is critical for the advancement of medicine and pharmacology (Drews, 2000).

  • Chemosphere : The study of ibuprofen degradation, involving compounds structurally related to 2-Isopropylcyclopentanone, highlights its relevance in environmental chemistry and pharmaceutical waste management (Andini et al., 2012).

  • Chemphyschem : Research on 2-Acetylcyclopentanone, a related compound, in vibrational population transfer dynamics, is significant in physical chemistry and spectroscopy (Park & Ji, 2011).

  • Drug Testing and Analysis : The synthesis and characterization of research chemicals structurally related to 2-Isopropylcyclopentanone are crucial in developing analytical techniques for new psychoactive substances (Dybek et al., 2019).

Safety And Hazards

The safety information available indicates that 2-Isopropylcyclopentanone is classified as Acute Tox. 3 Oral . The precautionary statements include P301 + P330 + P331 + P310 . Please handle this compound with care and follow all safety guidelines.

properties

IUPAC Name

2-propan-2-ylcyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-6(2)7-4-3-5-8(7)9/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKZBBVUTJFJAJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50457500
Record name 2-isopropylcyclopentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50457500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isopropylcyclopentanone

CAS RN

14845-55-7
Record name 2-isopropylcyclopentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50457500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(propan-2-yl)cyclopentan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
56
Citations
AJ Birch, R Robinson - Journal of the Chemical Society (Resumed), 1944 - pubs.rsc.org
… Condensation of (I ; R = H, OCH,) with sodium or lithium 2-isopropylcyclopentanone gives (I1 ; R = H, OCH… The unsaturated ketone did not react with sodium 2-isopropylcyclopentanone. …
Number of citations: 0 pubs.rsc.org
J Cornforth - Natural Product Reports, 1987 - pubs.rsc.org
… Later still (with Birch6), the unsaturated ketone (1 1) was made by reaction between 1-acetyl-3, 4-dihydro-6-rhethoxy-naphthalene and the lithium enolate of 2-isopropylcyclopentanone; …
Number of citations: 1 pubs.rsc.org
H Shechter, JC Kirk - Journal of the American Chemical Society, 1951 - ACS Publications
… Hydrazoic acid (0.495 g., 0.01 mole) in chloroform (12 ml.) was added, dropwise, in two hours to a stirred mixture of 2-isopropylcyclopentanone (1.26g., 0.01 mole), concentrated sulfuric …
Number of citations: 34 pubs.acs.org
JD White, DN Gupta - Journal of the American Chemical Society, 1968 - ACS Publications
… hydrolyzed to yield 2isopropylcyclopentanone.11 The latter was condensed with ethyl formate in the presence of sodium methoxide to give the hydroxymethylene ketone 3. …
Number of citations: 67 pubs.acs.org
M Shamma, JP Giannetti, RB Henry, A Melbardis - Tetrahedron, 1963 - Elsevier
… these two possibilities Authentic 2-isopropylcyclopentanone was synthesized therefore via … The 2-isopropylcyclopentanone thus obtained had an IR spectrum identical to that already …
Number of citations: 2 www.sciencedirect.com
BR Davis, PD Woodgate - Journal of the Chemical Society C: Organic, 1966 - pubs.rsc.org
… but, on treatment with hot 7~-hydrochloric acid for 5 min., gave 2-isopropylcyclopentanone … but 2-isopropylcyclopentanone was identified in the mixture by its retention volume, alone …
Number of citations: 10 pubs.rsc.org
IM Villaseñor, AC Sanchez - Zeitschrift für Naturforschung C, 2009 - degruyter.com
Menthalactone, a new long-chain alkene with a bicyclic lactone moiety, was isolated as an analgesic constituent from the leaves of Mentha cordifolia Opiz. At a dosage of 100 mg/ kg …
Number of citations: 22 www.degruyter.com
RR Wroble, DS Watt - The Journal of Organic Chemistry, 1976 - ACS Publications
An effective sequence for thesynthesis of, ß-unsaturated ketones involves (1) the Horner-Emmons mod-ification of the Wittig reaction to synthesize, ß-unsaturated nitriles, R2CH2 (Ri) C…
Number of citations: 19 pubs.acs.org
Y Senda, S Mitsui, R Ono, S Hosokawa - Bulletin of the Chemical …, 1971 - journal.csj.jp
… The 2-isopropylcyclopentanone (III) was prepared by the aldol-type condensation of cyclopentanone with acetone, followed by the hydrogenation over the palladium catalyst. The 2-…
Number of citations: 13 www.journal.csj.jp
T Onogaki - Nippon Kagaku Zasshi, 1962
Number of citations: 3

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